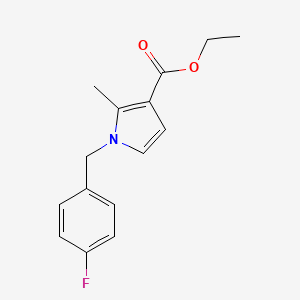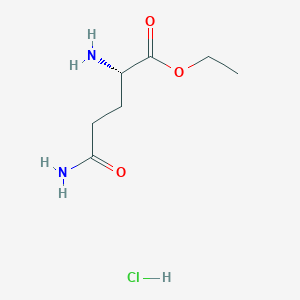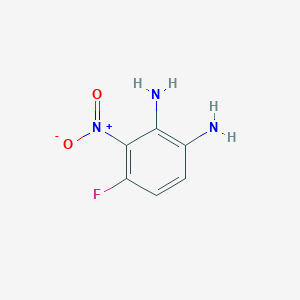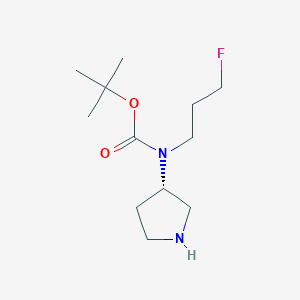
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropropyl chain, and a pyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain is introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluoropropyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is explored for its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl (3-chloropropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-bromopropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-iodopropyl)(pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorine atom in the propyl chain. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its halogenated analogs.
属性
分子式 |
C12H23FN2O2 |
|---|---|
分子量 |
246.32 g/mol |
IUPAC 名称 |
tert-butyl N-(3-fluoropropyl)-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15(8-4-6-13)10-5-7-14-9-10/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChI 键 |
LHOUWDGVLOEFHT-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(CCCF)[C@H]1CCNC1 |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCF)C1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


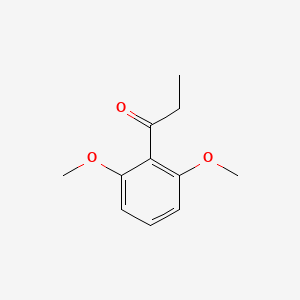

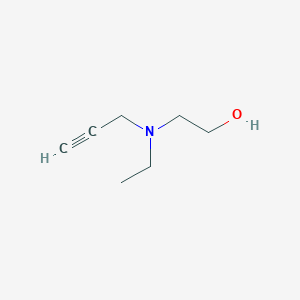
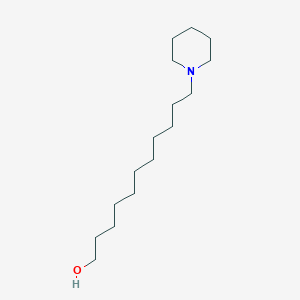

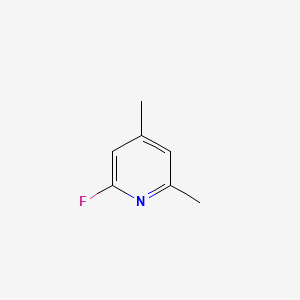
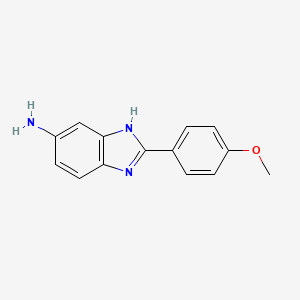
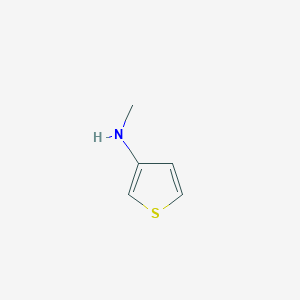
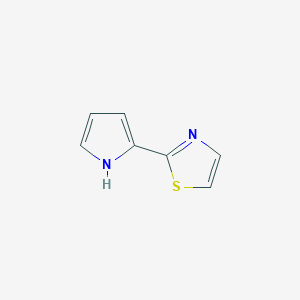
![Methyl 4-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B8789822.png)
